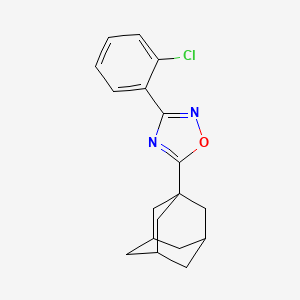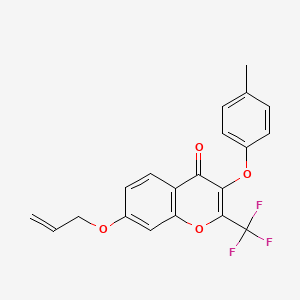
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as AMPC, is a chemical compound that belongs to the family of flavonoids. Flavonoids are widely found in plants and have been shown to possess various biological activities. AMPC has been of interest to researchers due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its wide range of biological activities, which makes it useful for studying various diseases and pathways. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to study its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Méthodes De Synthèse
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-(4-methylphenoxy)benzaldehyde with allyl bromide in the presence of a base to form 3-(4-methylphenoxy)allylbenzene. This intermediate is then reacted with trifluoromethyl ketone in the presence of a catalyst to form 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-(4-methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O4/c1-3-10-25-14-8-9-15-16(11-14)27-19(20(21,22)23)18(17(15)24)26-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZDMWIDFOAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)
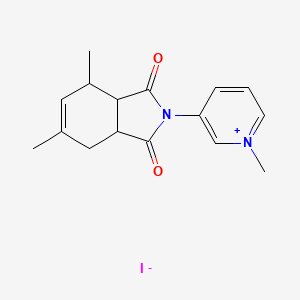
![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)
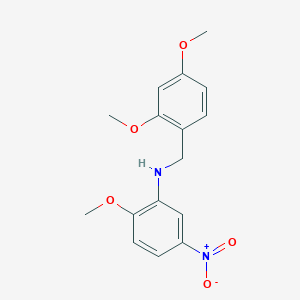
![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
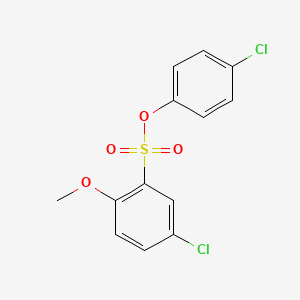
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
